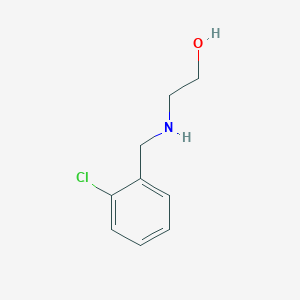

2-(2-Chloro-benzylamino)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves chlorination or substitution reactions . For example, a rapid, selective, and high-yielding chlorination of benzylic alcohols in the presence of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide can take 10 to 40 minutes . The neutral reaction conditions are compatible with substrates bearing acid-labile functional groups .Scientific Research Applications

CO2 Absorption in Alkanolamines

2-(2-Chloro-benzylamino)-ethanol, as part of the secondary amine group, contributes to CO2 absorption. Studies show that secondary amines like 2-(methylamino)ethanol and 2-(benzylamino)ethanol react with CO2, forming liquid carbonated species without dilution by any additional solvent. These compounds demonstrate high CO2 capture efficiency, suggesting potential advantages in CO2 capture processes over traditional methods (Barzagli, Mani, & Peruzzini, 2016).

Reactions with p-Benzoquinone

This compound, through its structural analogs, plays a role in reactions with p-benzoquinone and its derivatives. A study found that aliphatic amines react with p-benzoquinone, leading to various substituted p-benzoquinones. The research suggests that these reactions are crucial for understanding the stability and reaction mechanisms of these compounds (Yamaoka & Nagakura, 1971).

Ovipositional Response in Fruit Flies

In biological studies, compounds like 2-chloro-ethanol, related to this compound, have been found to act as attractants and stimulants for fruit flies. Research indicates that 2-chloro-ethanol can influence the ovipositional behavior of Dacus tryoni, a type of fruit fly, which is significant for understanding insect behavior and developing control methods (Fletcher & Watson, 1974).

Formation of Disinfection Byproducts

The reaction of chloroacetaldehyde with monochloramine forms compounds like 2-chloro-1-(chloroamino)ethanol. This is critical in understanding the formation of nitrogenous disinfection byproducts (N-DBPs) in drinking water treated with combined chlorine. These byproducts have been found to be more cytotoxic and genotoxic than regulated DBPs, highlighting the need for careful assessment of water treatment methods (Kimura, Komaki, Plewa, & Mariñas, 2013).

properties

IUPAC Name |

2-[(2-chlorophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTVFWBGEIPFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393647 |

Source

|

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64834-58-8 |

Source

|

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)